molecular formula C33H24O10 B046391 Taiwanhomoflavone A CAS No. 265120-00-1

Taiwanhomoflavone A

Cat. No. B046391
M. Wt: 580.5 g/mol
InChI Key: BZHVWUXJPKVWAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Taiwanhomoflavone A, such as taiwaniaquinoids, involves complex chemical processes. For example, taiwaniaquinol B has been synthesized using a domino intramolecular Friedel-Crafts acylation/carbonyl alpha-tert-alkylation reaction, demonstrating the intricate steps required to construct such molecules (Fillion & Fishlock, 2005). Additionally, enantioselective syntheses of related compounds employ strategies such as iridium-catalyzed borylation and palladium-catalyzed asymmetric α-arylation (Liao, Stanley, & Hartwig, 2011).

Molecular Structure Analysis

Taiwanhomoflavone A's molecular structure is characterized by its C-methylated biflavone skeleton, contributing to its biological activity. Spectroscopic analysis plays a crucial role in elucidating such structures, providing detailed insights into their molecular configuration and stereochemistry.

Chemical Reactions and Properties

The chemical reactions involved in synthesizing taiwanhomoflavone A and related compounds often employ catalytic processes and domino reactions, showcasing the compound's reactivity and the complexity of its synthesis. For example, metal triflate-catalyzed cyclization of arylvinylcarbinols has been utilized in the formal synthesis of taiwaniaquinoids, highlighting the chemical properties and reactivity of these molecules (Kakde, De, Dey, & Bisai, 2013).

Physical Properties Analysis

While specific details on the physical properties of Taiwanhomoflavone A are not directly provided in the sourced papers, such properties typically include solubility, melting point, and optical rotation, which are critical for understanding the compound's behavior in biological systems and potential applications.

Chemical Properties Analysis

Taiwanhomoflavone A's chemical properties, such as its cytotoxic activity against cancer cell lines, are of particular interest. The compound has shown significant activity, with ED50 values indicating its potential as a lead compound for cancer therapy (Kuo et al., 2000). The chemical reactivity, including interactions with biological molecules and potential pathways of metabolic transformation, are essential aspects of its chemical properties.

Scientific Research Applications

Application 1: Antiplatelet Effect

  • Summary of the Application : Taiwanhomoflavone A has been found to have an antiplatelet effect. This means it can prevent platelets in the blood from sticking together, which is a key factor in blood clot formation .
  • Methods of Application or Experimental Procedures : The antiplatelet effects of Taiwanhomoflavone A were evaluated using human platelet-rich plasma (PRP). The compound was tested for its ability to inhibit secondary aggregation induced by adrenaline .
  • Results or Outcomes : Taiwanhomoflavone A showed inhibition of secondary aggregation induced by adrenaline. It also had an inhibitory effect on cyclooxygenase-1 (COX-1), an enzyme involved in the formation of prostanoids, including thromboxane A2 which plays a key role in platelet aggregation . The study indicated that the antiplatelet effect of Taiwanhomoflavone A is partially due to suppression of COX-1 activity and reduced thromboxane formation .

Application 2: Antineoplastic Agent

  • Summary of the Application : Taiwanhomoflavone A has been identified as a potential antineoplastic agent . This means it may have the ability to prevent, inhibit, or halt the development of a neoplasm (a tumor). It’s a biflavonoid that is a dimer resulting from the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone .

Application 3: Antioxidant Activity

  • Summary of the Application : Taiwanhomoflavone A has been identified as a potential antioxidant . This means it may have the ability to prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

properties

IUPAC Name

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHVWUXJPKVWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taiwanhomoflavone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
YH Kuo, SY Hwang, LMY Kuo, YL Lee… - Chemical and …, 2002 - jstage.jst.go.jp
… Recently, we obtained a novel cytotoxic C31 biflavone, taiwanhomoflavone-A in addition to a known biflavone, kayaflavone, and the known compounds, harringtonolide (hainanolide), …
Number of citations: 26 www.jstage.jst.go.jp
L Shyh-Yuan - Notes, 2000 - cpb.pharm.or.jp
… a novel C-methylated biflavone, taiwanhomoflavone-A (1). Its structure was elucidated on the basis of spectroscopic analysis. Taiwanhomoflavone-A is cytotoxic with ED50 values of 3.4…
Number of citations: 34 cpb.pharm.or.jp
LW Wang, HJ Su, SZ Yang, SJ Won… - Journal of natural …, 2004 - ACS Publications
… The cytotoxicities of 1, 2, 3, and taiwanhomoflavone A were tested against a number of human cancer cell lines. Compound 1 showed cytotoxic activity against the Hep G2, MCF-7, Hep …
Number of citations: 50 pubs.acs.org
CM Wu, SC Wu, WJ Chung, HC Lin, KT Chen… - International Journal of …, 2007 - mdpi.com
… In the present paper, the antipletelet effects of flavonoids, ginkgetin (1), taiwanhomoflavone A (2), taiwanhomoflavone B (3), and taiwanhomoflavone C (4) [1] from C. wilsoniana and …
Number of citations: 48 www.mdpi.com
RS Joshi, SS Jagdale, SB Bansode… - Journal of …, 2021 - Taylor & Francis
… Furthermore, taiwanhomoflavone A also showed extremely strong binding with the RdRp … groups of Taiwanhomoflavone A. In the case of hACE-2, taiwanhomoflavone A makes polar …
Number of citations: 326 www.tandfonline.com
S Jagdale, S Bansode, SS Shankar, M Tellis… - 2020 - academia.edu
… groups of Taiwanhomoflavone A. In the case of hACE-2, taiwanhomoflavone A makes polar … Taiwanhomoflavone A has been explored for its anticarcinogenic, anti-inflammatory and anti…
Number of citations: 1 www.academia.edu
R Joshi, S Jagdale, S Bansode, SS Shankar, M Tellis… - 2020 - preprints.org
… groups of Taiwanhomoflavone A. In the case of hACE-2, taiwanhomoflavone A makes polar … Taiwanhomoflavone A has been explored for its anticarcinogenic, anti-inflammatory and …
Number of citations: 2 www.preprints.org
NF Fazio, MH Russell, SM Flinders, CJ Gardner… - Naunyn-Schmiedeberg's …, 2021 - Springer
… Aside from podocarpus flavone A, amentoflavone exhibits the greatest tryptase inhibition in this assay, while closely related taiwanhomoflavone A shows no tryptase inhibition. …
Number of citations: 5 idp.springer.com
MH Russell, NF Fazio, J Webster… - Medicinal Chemistry …, 2021 - Springer
… amentoflavone, podocarpus flavone A, taiwanhomoflavone A, tetrahydroamentoflavone, 4’-O… Isoginkgetin and taiwanhomoflavone A inhibit PIM3 only at the highest concentrations tested…
Number of citations: 2 idp.springer.com
ZN Ye, MY Yu, LM Kong, WH Wang, YF Yang… - Natural Products and …, 2015 - Springer
… 1b), while the analogues, compounds 2–4, namely Apigenin, Dedimethyene-taiwanhomoflavone A and 7,9-dihydroxy-4-methylpyrano[3,2-b]chromen-2(10H)-one, respectively, showed …
Number of citations: 30 link.springer.com

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